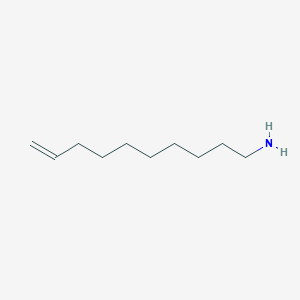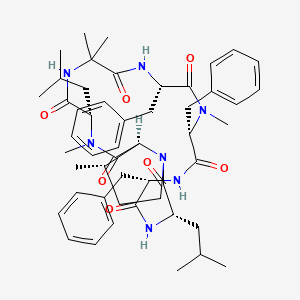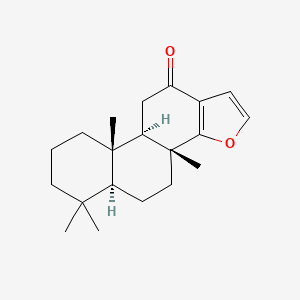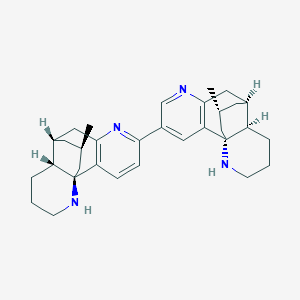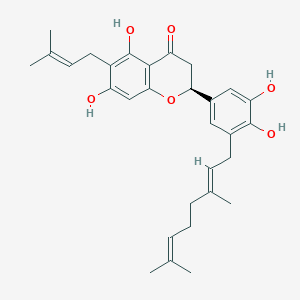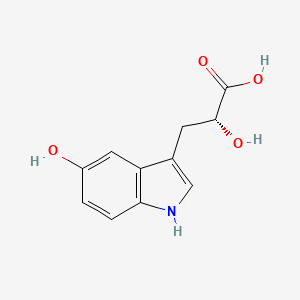
Artilide fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artilide fumarate is a compound primarily developed for the treatment of cardiac arrhythmias. It is a small molecule drug with the molecular formula C23H38N2O7S. Initially developed by Pfizer Inc., it has been studied for its potential therapeutic effects in cardiovascular diseases .
Métodos De Preparación
The synthesis of artilide fumarate involves several steps, including the derivatization of a secondary alcohol group. One of the key synthetic routes involves the use of 1-naphthyl isocyanate to enhance the sensitivity of fluorescence detection. This method allows for the separation of enantiomers on a Pirkle column, which is essential for the quantitation in plasma and other biofluids . Industrial production methods typically involve reversed-phase achiral-chiral column-switching high-performance liquid chromatography (HPLC) separations .
Análisis De Reacciones Químicas
Artilide fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Artilide fumarate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the separation and quantitation of enantiomers.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of artilide fumarate involves its interaction with specific molecular targets in the cardiovascular system. It acts as a class III antiarrhythmic agent, which means it works by prolonging the action potential duration and refractory period in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparación Con Compuestos Similares
Artilide fumarate is structurally related to other antiarrhythmic agents such as ibutilide and d,l-sotalol. Compared to these compounds, this compound has shown unique properties in terms of its enantiomeric separation and quantitation. Similar compounds include:
Ibutilide: Another class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter.
d,l-Sotalol: A non-selective beta-adrenergic receptor blocker with class III antiarrhythmic properties. This compound’s unique ability to undergo enantiomeric separation makes it a valuable compound in analytical and medicinal chemistry
Propiedades
Número CAS |
133267-20-6 |
|---|---|
Fórmula molecular |
C42H72N4O10S2 |
Peso molecular |
857.2 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[4-[(1R)-4-(dibutylamino)-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/2C19H34N2O3S.C4H4O4/c2*1-4-6-14-21(15-7-5-2)16-8-9-19(22)17-10-12-18(13-11-17)20-25(3,23)24;5-3(6)1-2-4(7)8/h2*10-13,19-20,22H,4-9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*19-;/m11./s1 |
Clave InChI |
ZOFVDTOFQPSUIK-OMMCMWGNSA-N |
SMILES isomérico |
CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCN(CCCC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
artilide artilide fumarate N-(4-(4-(dibutylamino)-1-hydroxybutyl)phenyl)methanesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



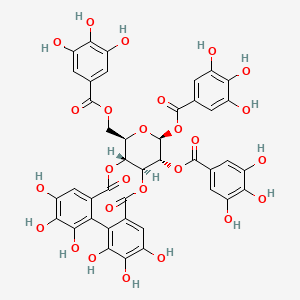
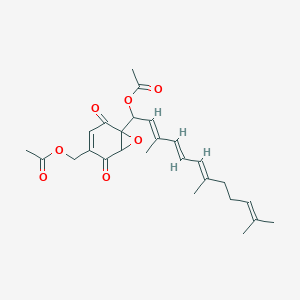
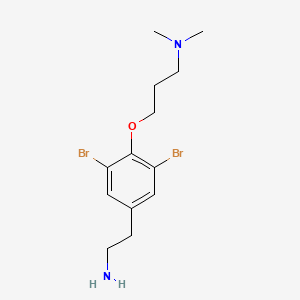
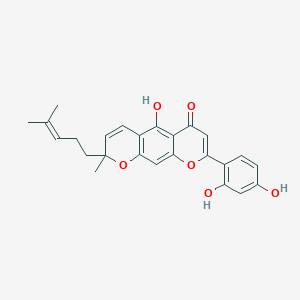
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)


